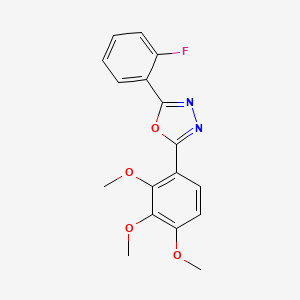
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as BMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential neurotoxicity. BMAA has been found in various environmental samples, including cyanobacteria, shellfish, and flying foxes. The compound's chemical structure is similar to that of the non-protein amino acid, β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity is still not fully understood. However, it is thought that the compound can act as an excitotoxin, causing overstimulation of glutamate receptors and subsequent neuronal death. 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has also been shown to disrupt protein synthesis and induce misfolding of proteins, leading to the accumulation of toxic aggregates.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been found to affect various biochemical and physiological processes in the body. The compound has been shown to increase the production of reactive oxygen species (ROS) and induce oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA. 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has also been found to disrupt mitochondrial function, leading to energy depletion and subsequent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been widely used in laboratory experiments to study its neurotoxic effects. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide in experiments is that it is not a natural compound found in the body, and its effects may not fully represent those of naturally occurring toxins.
Orientations Futures
Further research is needed to fully understand the mechanisms of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity and its potential role in neurodegenerative diseases. Future studies could focus on identifying the specific pathways and proteins affected by 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide and developing potential therapeutic interventions. Additionally, more research is needed to explore the environmental sources and distribution of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide and its potential impact on human health.
Méthodes De Synthèse
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide can be synthesized using various methods, including the reaction between 5-bromo-2-methoxyaniline and 4-methylphenylacryloyl chloride in the presence of a base. The reaction yields 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide as a white crystalline solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been extensively studied in the scientific community for its potential neurotoxic effects. The compound has been shown to induce neuronal death in various in vitro and in vivo models, including primary neuronal cultures, zebrafish, and mice. 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has also been found to cause oxidative stress, mitochondrial dysfunction, and protein aggregation, which are all hallmarks of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-3-7-15(8-4-12)19-17(20)10-5-13-11-14(18)6-9-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVHOSKXQIKJG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)

![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
